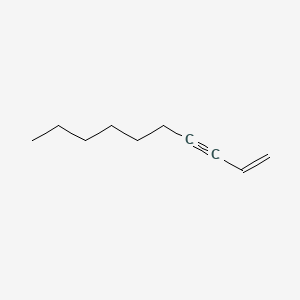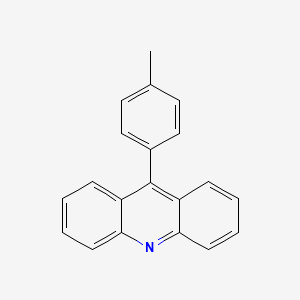
Acridine, 9-(4-methylphenyl)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Acridine, 9-(4-methylphenyl)- is a derivative of acridine, a tricyclic aromatic compound containing a nitrogen atom. Acridine derivatives are known for their broad range of pharmaceutical properties, including anti-inflammatory, anticancer, antimicrobial, and antiviral activities . The unique structure of acridine allows it to interact with various biomolecular targets, making it a compound of significant interest in scientific research and industrial applications .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of acridine, 9-(4-methylphenyl)- typically involves the Ullmann reaction, where N-phenylanthranilic acid is prepared and then stirred in phosphorus oxychloride (POCl3) to afford the 9-chloro-acridine . This intermediate can then undergo further reactions to introduce the 4-methylphenyl group at the 9-position.
Industrial Production Methods: Industrial production of acridine derivatives often involves electrophilic condensation and various catalytic processes. Modern methods include Buchwald–Hartwig amination, hypervalent iodine chemistry, iodocyclization, and Rh(III)-catalyzed tandem reactions . These methods allow for the efficient and scalable production of acridine derivatives with various substituents.
Analyse Des Réactions Chimiques
Types of Reactions: Acridine, 9-(4-methylphenyl)- undergoes several types of chemical reactions, including:
Oxidation: Conversion to acridone derivatives.
Reduction: Formation of acridane derivatives.
Substitution: Nucleophilic substitution at the C9 position.
Common Reagents and Conditions:
Oxidation: Typically involves oxidizing agents like potassium permanganate.
Reduction: Uses reducing agents such as lithium aluminum hydride.
Substitution: Nucleophiles like alkoxides, thiolates, and amines are commonly used.
Major Products:
Oxidation: Acridone derivatives.
Reduction: Acridane derivatives.
Substitution: Various 9-substituted acridine derivatives.
Applications De Recherche Scientifique
Acridine, 9-(4-methylphenyl)- has a wide range of applications in scientific research:
Chemistry: Used as a precursor for fluorescent dyes and optical sensor molecules.
Biology: Acts as a DNA intercalator, making it useful in studying DNA-related processes.
Medicine: Exhibits anticancer, antimicrobial, and antiviral activities.
Industry: Utilized in the production of dyes, fluorescent materials, and laser technologies.
Mécanisme D'action
The primary mechanism of action of acridine, 9-(4-methylphenyl)- involves DNA intercalation. This process allows the compound to insert itself between DNA base pairs, disrupting the helical structure and inhibiting the activity of enzymes like topoisomerase and telomerase . This mechanism is crucial for its anticancer and antimicrobial properties.
Comparaison Avec Des Composés Similaires
Acridine: The parent compound with similar biological activities.
Acridone: The oxidized form of acridine with a carbonyl group at position 9.
Acridane: The reduced form of acridine, though less stable and rarely used.
Uniqueness: Acridine, 9-(4-methylphenyl)- stands out due to its specific substitution at the 9-position, which enhances its stability and fluorescence properties compared to unsubstituted acridine derivatives . This makes it particularly valuable in applications requiring stable and highly fluorescent compounds.
Propriétés
Numéro CAS |
36388-29-1 |
|---|---|
Formule moléculaire |
C20H15N |
Poids moléculaire |
269.3 g/mol |
Nom IUPAC |
9-(4-methylphenyl)acridine |
InChI |
InChI=1S/C20H15N/c1-14-10-12-15(13-11-14)20-16-6-2-4-8-18(16)21-19-9-5-3-7-17(19)20/h2-13H,1H3 |
Clé InChI |
KORJZGKNZUDLII-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC=C(C=C1)C2=C3C=CC=CC3=NC4=CC=CC=C42 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




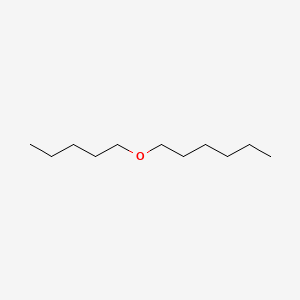

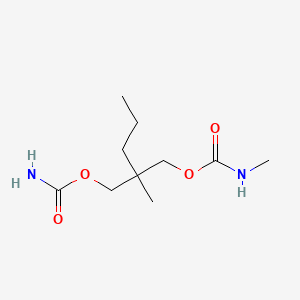
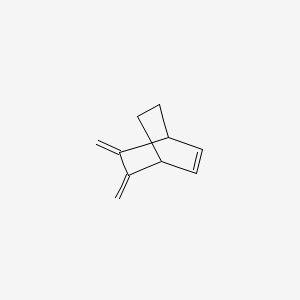
![7-azatricyclo[9.4.0.03,8]pentadeca-1(15),3(8),4,6,11,13-hexaen-2-ylurea](/img/structure/B14686255.png)
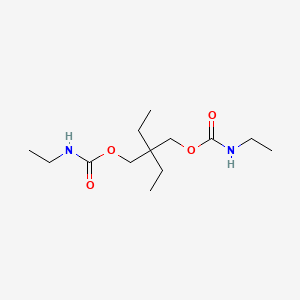
![11-Methoxy-3,3-dimethyl-3h-furo[2,3-b]pyrano[3,2-f]quinoline](/img/structure/B14686260.png)

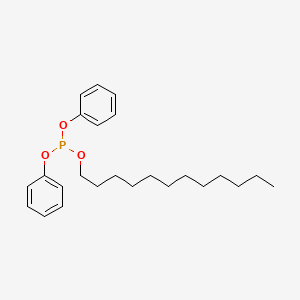
![alpha-[4-Trifluoromethylphenyl]-2-aminocinnamic acid](/img/structure/B14686275.png)
